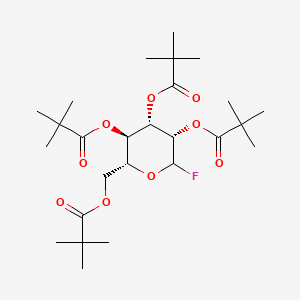

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride

Description

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl fluoride (CAS: 187269-63-2) is a heavily protected mannose derivative where hydroxyl groups are esterified with pivaloyl (2,2-dimethylpropanoyl) groups. This compound serves as a glycosyl fluoride donor, widely used in stereoselective glycosylation reactions due to its stability and controlled reactivity under mild activation conditions (e.g., using trimethylsilyl triflate or BF₃·Et₂O) . Its bulky pivaloyl substituents enhance steric protection, reducing premature hydrolysis and enabling selective glycosidic bond formation in complex carbohydrate synthesis. It is commercially available with ≥95% purity and is stored at ambient or refrigerated conditions, depending on supplier specifications .

Properties

CAS No. |

187269-63-2 |

|---|---|

Molecular Formula |

C26H43FO9 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1 |

InChI Key |

YGQXZOVKBRJLJC-ZBRFXRBCSA-N |

SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |

Synonyms |

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosylfluoride |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The displacement of anomeric halides (e.g., chloride or bromide) by fluoride in liquid sulfur dioxide (SO₂) represents a high-yielding route to 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl fluoride. This method exploits SO₂’s dual role as a solvent and Lewis acid, facilitating the generation of the fluorosulfite anion (FSO₂⁻), a potent nucleophile.

Procedure :

-

Substrate Preparation : Begin with 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl chloride (α-1b), synthesized via HBr/AcOH-mediated anomeric activation of the corresponding hemiacetal.

-

Fluoride Displacement : Treat α-1b with tetrabutylammonium fluoride (TBAF) in a 2M SO₂/dichloromethane (DCM) solution. The reaction proceeds at 100°C for 6 hours, achieving quantitative conversion.

-

Workup : Neutralize with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Key Parameters :

Yield and Stereochemical Control

This method achieves 93% isolated yield with exclusive α-selectivity, attributed to the steric bulk of pivaloyl groups and the stereoinversion mechanism inherent to Sₙ2 pathways. Comparative studies with glucosyl analogs reveal mannosyl fluorides’ superior stability under these conditions, likely due to the axial C2 hydroxyl’s conformational rigidity.

Direct Fluorination of Protected D-Mannose Hemiacetal

Reagent Selection and Reaction Optimization

Direct fluorination of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranose hemiacetal avoids intermediate halides, streamlining synthesis. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed, though DAST’s moisture sensitivity necessitates anhydrous conditions.

Procedure :

-

Protection : Fully acylate D-mannose with pivaloyl chloride in pyridine, isolating the hemiacetal.

-

Fluorination : React the hemiacetal with DAST (1.5 equiv) in dry DCM at −40°C, gradually warming to room temperature over 12 hours.

-

Purification : Quench with methanol, extract with ethyl acetate, and chromatograph on silica gel.

Key Parameters :

Comparative Analysis

While this route offers 85–90% yields , β-anomer contamination (≤5%) occurs due to partial Sₙ1 character at elevated temperatures. Contrastingly, the SO₂-mediated method’s purely Sₙ2 mechanism ensures stricter α-selectivity, making it preferable for pharmaceutical applications requiring >99% anomeric purity.

Solid-Phase Synthesis for Scalable Production

Immobilized Substrate Strategy

Recent advances leverage solid-phase synthesis to enhance scalability and reduce purification burdens. A polystyrene-supported mannose derivative enables iterative pivaloylation and fluorination.

Procedure :

-

Resin Functionalization : Load D-mannose onto Wang resin via a photolabile linker.

-

Stepwise Acylation : Sequentially protect C2, C3, C4, and C6 hydroxyls with pivaloyl chloride.

-

Anomeric Fluorination : Treat the resin-bound hemiacetal with TBAF in SO₂/DCM, cleaving the product via UV irradiation.

Key Advantages :

Critical Comparison of Methodologies

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

In SO₂-mediated reactions, residual water hydrolyzes the glycosyl fluoride to hemiacetal α-4 (2,3,4,6-Tetra-O-pivaloyl-D-mannopyranose), a side product constituting ≤7% yield. Pre-drying SO₂ over molecular sieves reduces hydrolysis but risks fluoride sequestration by the sieves’ aluminosilicate matrix.

Thermal Stability Considerations

Prolonged heating above 120°C induces pivaloyl migration from C2 to C3, detectable via ¹H NMR (δ 5.42 → 5.35 ppm). Optimized reaction times (≤6 hours) mitigate this issue.

Industrial and Pharmacological Implications

The compound’s role in synthesizing α-mannosides for anti-inflammatory drugs underscores the need for robust, scalable methods. For instance, its use in generating E-selectin inhibitors highlights the intersection of synthetic efficiency and therapeutic relevance .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride can undergo various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The pivaloyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common Reagents and Conditions

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product would be D-mannopyranose with free hydroxyl groups at positions 2, 3, 4, and 6.

Scientific Research Applications

Synthetic Chemistry

Role as a Glycosyl Donor

The compound serves as a key intermediate in synthesizing glycosides and oligosaccharides. Its structure allows for efficient glycosylation reactions that are crucial in forming complex carbohydrates. The use of 2,3,4,6-tetra-O-pivaloyl-D-mannopyranosyl fluoride in metal-free glycosylation reactions has been documented, showcasing its utility in generating various glycosidic linkages without the need for toxic metals .

Case Study : A study demonstrated the successful synthesis of disaccharides using this compound as a glycosyl donor in the presence of Lewis acids. The results highlighted high yields and stereospecificity in the formation of α-glycosides .

Pharmaceutical Development

Glycosylated Drug Design

The compound is instrumental in designing glycosylated drugs that enhance bioavailability and stability. Glycosylation can improve the pharmacokinetic properties of drugs by increasing their solubility and resistance to enzymatic degradation.

Case Study : Research indicated that compounds containing mannose residues exhibit efficacy as selectin antagonists in inflammatory diseases. The stereochemical integrity provided by 2,3,4,6-tetra-O-pivaloyl-D-mannopyranosyl fluoride is critical for the biological activity of these drugs .

Biotechnology

Modification of Biomolecules

In biotechnology, this compound aids in modifying biomolecules to enhance their properties for therapeutic applications. It is particularly useful in developing targeted drug delivery systems where carbohydrate-protein interactions play a pivotal role.

Research Findings : Studies have shown that using this compound facilitates the synthesis of glycoproteins and other biomolecules that can be tailored for specific therapeutic targets .

Food Industry

Natural Additives

In the food industry, 2,3,4,6-tetra-O-pivaloyl-D-mannopyranosyl fluoride finds applications in producing flavoring agents and sweeteners. Its use provides a natural alternative to synthetic additives, appealing to health-conscious consumers.

Market Insight : The growing trend towards natural food products has led to increased interest in carbohydrate derivatives like this compound for flavor enhancement and sweetening purposes .

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Synthetic Chemistry | Glycosyl donor for oligosaccharide synthesis | Facilitates complex carbohydrate formation |

| Pharmaceutical Development | Design of glycosylated drugs | Enhances drug bioavailability and stability |

| Biotechnology | Modification of biomolecules | Improves therapeutic efficacy through targeted delivery |

| Food Industry | Production of natural flavoring agents | Meets consumer demand for natural additives |

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluoride group at the anomeric position is a good leaving group, facilitating the formation of glycosidic bonds with acceptor molecules . This process is often catalyzed by Lewis acids or other catalysts that activate the glycosyl donor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs include acetylated mannopyranosyl fluorides, bromides, and glucopyranosyl derivatives. A comparative analysis is outlined below:

*Calculated based on molecular formula (C₂₈H₄₃FO₁₀).

Key Observations:

- Protecting Groups : Pivaloyl groups provide superior steric hindrance and hydrolytic stability compared to acetyl groups, making the pivaloylated fluoride less prone to premature degradation . Acetylated derivatives, while more reactive, require storage at -20°C to maintain stability .

- Leaving Groups : Fluorides are activated under milder conditions (e.g., Lewis acids), whereas bromides demand harsher reagents (e.g., AgOTf) and are moisture-sensitive . Azide derivatives enable click chemistry but require specialized handling .

Reactivity and Stability

- Pivaloyl vs. Acetyl: The bulkier pivaloyl groups slow reaction kinetics but enhance selectivity in glycosylation. For example, pivaloylated mannopyranosyl fluoride exhibits slower activation rates compared to its acetylated counterpart, favoring high-yield coupling in sensitive reactions .

- Fluoride vs. Bromide : Fluorides are preferred for stereocontrolled synthesis due to their compatibility with modern catalytic systems. Bromides, though highly reactive, are less commonly used due to side reactions (e.g., hydrolysis) .

Commercial Availability and Handling

- Suppliers: The pivaloylated mannopyranosyl fluoride is supplied by Combi-Blocks (95% purity) and Aladdin (≥95%), while the acetylated fluoride is available from Molecular Depot and Shanghai Zhenzhun Biological .

- Storage : Acetylated derivatives require refrigeration (-20°C), whereas pivaloylated analogs are stable at ambient temperatures for short-term storage .

Biological Activity

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride (TPM-F) is a glycosyl donor compound that plays a significant role in the synthesis of glycosidic bonds. This compound is particularly valuable in the field of carbohydrate chemistry and has implications in various biological processes, including the development of glycopeptide antibiotics and glycosylated drugs.

- Molecular Formula : C26H43FO9

- Molecular Weight : 518.62 g/mol

- CAS Number : 187269-63-2

- IUPAC Name : [(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate

TPM-F primarily functions as a glycosyl donor in the formation of N-glycosidic bonds. This process is crucial for synthesizing various biologically active compounds. The compound's action involves:

- Formation of N-glycosidic bonds : Essential for creating glycoproteins and other glycosylated biomolecules.

- Biochemical Pathways : It plays a significant role in synthesizing glycopeptide antibiotics, which are vital in combating bacterial infections.

Synthesis of Glycopeptide Antibiotics

Research indicates that TPM-F is instrumental in synthesizing glycopeptide antibiotics such as vancomycin. These antibiotics are critical in treating infections caused by Gram-positive bacteria. The compound facilitates the attachment of sugar moieties to peptide backbones, enhancing the antibiotic's efficacy and stability.

Role in Drug Development

TPM-F serves as a building block for developing glycosylated drugs and prodrugs. The pivaloyl groups enhance the stability and bioavailability of these compounds. This characteristic is particularly beneficial for drugs that require prolonged circulation time in the bloodstream.

Research Applications

The compound is used extensively in carbohydrate chemistry for:

- Synthesis of complex carbohydrates : It acts as an intermediate in producing various glycosylated compounds.

- Development of diagnostic agents : Its ability to form stable glycosidic bonds makes it suitable for creating tracers used in medical diagnostics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl Fluoride | Acetyl groups | Less sterically hindered compared to TPM-F |

| 2,3,4,6-Tetra-O-benzoyl-D-mannopyranosyl Fluoride | Benzoyl groups | Different reactivity profile due to aromaticity |

TPM-F's unique structure with pivaloyl groups provides steric hindrance that enhances its stability compared to its acetyl and benzoyl counterparts.

Case Studies and Research Findings

-

Glycopeptide Antibiotic Synthesis :

A study demonstrated the successful use of TPM-F in synthesizing a novel glycopeptide antibiotic with enhanced activity against resistant strains of bacteria. The synthesis involved coupling TPM-F with specific amino acid residues to create a potent antibacterial agent. -

Antiviral Activity :

Preliminary studies have indicated that derivatives of TPM-F exhibit antiviral properties. In vitro assays showed that these derivatives could inhibit viral replication by interfering with viral glycoprotein synthesis. -

Anticancer Potential :

Research has explored the potential anticancer activity of compounds derived from TPM-F. In vitro studies on human cancer cell lines indicated that these compounds could induce apoptosis and inhibit cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl fluoride, and how do protective group strategies influence yield?

- Methodological Answer : Synthesis typically involves pivaloylation of D-mannose using pivaloyl chloride under anhydrous conditions, followed by fluorination at the anomeric position. The bulky pivaloyl groups enhance steric protection, improving regioselectivity compared to acetyl derivatives (as seen in analogous compounds like 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl fluoride) . Key steps include monitoring reaction progress via TLC and optimizing fluoride sources (e.g., DAST or Deoxo-Fluor) to minimize side products. Yield is influenced by reaction temperature (typically −20°C to 0°C) and moisture control.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Structural confirmation relies on a combination of - and -NMR to identify characteristic shifts (e.g., anomeric fluorine coupling at ~ 5.2–5.5 ppm in -NMR and -NMR signals). X-ray crystallography using tools like ORTEP-3 ( ) can resolve stereochemistry, while HRMS validates molecular mass. Comparative analysis with related glycosyl fluorides (e.g., 2,3,4,6-Tetra-O-benzoyl derivatives) helps confirm substituent effects .

Advanced Research Questions

Q. What mechanistic insights govern the glycosylation reactivity of this compound in stereoselective synthesis?

- Methodological Answer : The pivaloyl groups stabilize the glycosyl oxocarbenium ion intermediate, favoring β-selectivity in glycosylation reactions. Kinetic studies using low-temperature NMR can track intermediate formation, while DFT calculations model transition states. Contradictions in reported stereoselectivity (e.g., solvent-dependent outcomes) require comparative experiments with activators like TMSOTf vs. BF-EtO to isolate contributing factors .

Q. How do researchers resolve contradictions in stability data under varying storage conditions?

- Methodological Answer : Discrepancies in hydrolytic stability (e.g., decomposition rates in humid vs. anhydrous environments) are addressed by controlled stability studies. Techniques include:

- Karl Fischer titration to quantify residual moisture in batches.

- Accelerated aging tests (40°C/75% RH) monitored via HPLC.

- Comparative analysis with acetyl-protected analogs ( ) to evaluate protective group efficacy. Data normalization across studies must account for solvent purity and storage vessel material (e.g., glass vs. polymer) .

Q. What strategies mitigate challenges in characterizing hygroscopicity and crystallinity?

- Methodological Answer : Hygroscopicity is quantified via dynamic vapor sorption (DVS) assays. For crystallinity, slow evaporation from dichloromethane/hexane mixtures promotes crystal growth. If crystals are unstable, alternative methods like oil diffusion or cryocrystallography (using liquid nitrogen) are employed. Pairing X-ray data ( ) with solid-state NMR clarifies polymorphic behavior .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for the anomeric proton in different solvents?

- Methodological Answer : Solvent polarity (e.g., CDCl vs. DMSO-d) alters fluorine-proton coupling constants (). For example, in CDCl, ≈ 50–52 Hz, while DMSO-d may reduce coupling due to hydrogen bonding. Cross-referencing with -NMR in inert solvents (e.g., CD) resolves ambiguities. Computational simulations (e.g., Gaussian) model solvent effects on chemical shifts .

Q. Why do synthetic yields vary significantly across studies using similar protocols?

- Methodological Answer : Variations often stem from trace moisture in reagents or incomplete pivaloylation. Rigorous drying of starting materials (e.g., molecular sieves in DMF) and inline -NMR monitoring of intermediate steps (e.g., mannose pivaloylation) improve reproducibility. Contradictory reports may also arise from differences in fluoride source purity (e.g., DAST vs. milder alternatives) .

Comparative and Application-Oriented Questions

Q. How does this compound compare to acetylated analogs in glycosylation efficiency?

- Methodological Answer : Pivaloyl groups offer superior steric protection, reducing hydrolysis but potentially slowing glycosylation kinetics. Comparative kinetic studies (e.g., stopped-flow UV-Vis for glycosyl triflate formation rates) quantify trade-offs between stability and reactivity. Applications demanding high β-selectivity (e.g., oligosaccharide synthesis) favor pivaloyl derivatives, while acetylated versions may suffice for simpler substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.